Spirotryprostatin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

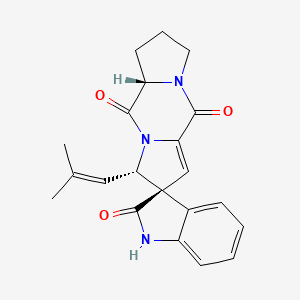

Spirotryprostatin B is a natural product found in Aspergillus fumigatus with data available.

Applications De Recherche Scientifique

Anti-Cancer Activity

Spirotryprostatin B exhibits notable cytotoxic effects against various cancer cell lines, including human leukemia and breast cancer cells. Research indicates that it inhibits the mammalian cell cycle at the G2/M phase, which is critical for cancer cell proliferation. The compound's mechanism of action involves disrupting microtubule dynamics, similar to other well-known anti-mitotic agents.

- Cell Lines Tested :

- Murine breast cancer cells

- Human chronic myeloid leukemia cells

- Human acute promyelocytic leukemia cells

Several studies have confirmed these effects, highlighting this compound as a promising candidate for further drug development aimed at treating cancers resistant to conventional therapies .

Antifungal Activity

Recent investigations into spirotryprostatin derivatives have revealed antifungal properties. For instance, spirotryprostatin A derivatives demonstrated significant activity against various phytopathogenic fungi, indicating the potential for this compound and its analogs in agricultural applications as natural fungicides .

Synthetic Pathways

The total synthesis of this compound has been a focal point for organic chemists, aiming to produce this compound for extensive pharmacological studies. Various synthetic routes have been developed, each with unique methodologies:

These synthetic strategies not only confirm the feasibility of producing this compound but also highlight the compound's structural complexity.

Case Studies

- Cytotoxicity in Human Cell Lines : A study demonstrated that this compound significantly inhibited growth in human leukemia cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

- Antifungal Evaluation : Research on spirotryprostatin A derivatives showed that they exhibited antifungal activity comparable to ketoconazole against various fungi, suggesting that this compound may also possess similar properties when modified appropriately .

- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound disrupts microtubule formation, leading to cell cycle arrest in cancer cells. This characteristic positions it as a valuable lead compound for developing new anti-cancer therapies .

Analyse Des Réactions Chimiques

Oxidative Rearrangement for Spirocyclic Formation

The oxidative rearrangement of β-carboline derivatives using N-bromosuccinimide (NBS) in acetic acid is pivotal for generating the spirocyclic indole-pyrrolidine scaffold. For example:

-

Starting from 6-methoxytryptophan methyl ester (14 ) and tert-butylthioacetaldehyde (15 ), a Pictet–Spengler cyclization yields intermediate 16 (diastereomeric ratio 2:1) .

-

Subsequent NBS-mediated oxidative rearrangement forms the spirocyclic intermediate 19 , crucial for spirotryprostatin A/B synthesis .

| Step | Reagents/Conditions | Intermediate | Yield | Diastereomer Ratio |

|---|---|---|---|---|

| Pictet–Spengler | TFA, CH₂Cl₂, 23°C | 16 | 70% | 2:1 |

| Oxidative Rearrangement | NBS, AcOH, 23°C | 19 | 56% | – |

Mannich Reaction for Spiro-Indole Ketone Assembly

The Mannich reaction between L-tryptophan derivatives and aldehydes constructs spirocyclic indole ketones:

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| L-tryptophan + aldehyde | HCl, phenol, 23°C | 44 (mix) | 65% |

PhSeBr-Mediated Elimination for Double Bond Formation

The elimination of hydrogen or halogens using PhSeBr introduces the C8–C9 double bond in spirotryprostatin B:

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 10 (dihydro form) | PhSeBr, LHMDS, THF, 0°C → 23°C | 2 | 20–30% |

Julia–Kocieński Olefination for Prenylation

Installation of the prenyl side chain employs Julia–Kocieński olefination :

-

A key aldehyde intermediate reacts with a sulfone reagent to introduce the prenyl group, enabling analog synthesis .

-

This step facilitates structure-activity relationship (SAR) studies for enhanced pharmacological profiles .

N-Acyliminium Ion Spirocyclization

Horne’s synthesis utilizes N-acyliminium cyclization with halogenated tryptophan esters:

-

2-Chlorotryptophan methyl ester (50 ) reacts with isovaleraldehyde (25 ) to form imine 51 , which undergoes acylation and cyclization to yield spirocyclic intermediate 52 .

-

Zinc-mediated deprotection produces dihydrothis compound (10 ), later oxidized to 2 (4.9% yield over 7 steps) .

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Halogenation | NCS, CH₂Cl₂, 23°C | 50 | 85% |

| Spirocyclization | Troc-protected proline, TFA | 52 | 37% |

Grignard Addition and Oxidation

Carreira’s approach uses Grignard reagent addition followed by osmium tetroxide-mediated dihydroxylation:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Grignard Addition | RMgX, THF, 0°C → 23°C | 38 | 75% |

| Dihydroxylation | OsO₄, NMO, THF/tBuOH/H₂O | 40 | 78% |

Key Challenges and Outcomes

This synthesis landscape underscores the balance between stereochemical precision and synthetic efficiency in accessing this compound and its derivatives.

Propriétés

Formule moléculaire |

C21H21N3O3 |

|---|---|

Poids moléculaire |

363.4 g/mol |

Nom IUPAC |

(5S,6S,9S)-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodec-3-ene-5,3'-1H-indole]-2,2',8-trione |

InChI |

InChI=1S/C21H21N3O3/c1-12(2)10-17-21(13-6-3-4-7-14(13)22-20(21)27)11-16-18(25)23-9-5-8-15(23)19(26)24(16)17/h3-4,6-7,10-11,15,17H,5,8-9H2,1-2H3,(H,22,27)/t15-,17-,21-/m0/s1 |

Clé InChI |

IWUYVKKHPNFWJG-WJPUGNRLSA-N |

SMILES isomérique |

CC(=C[C@H]1[C@]2(C=C3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5NC2=O)C |

SMILES canonique |

CC(=CC1C2(C=C3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5NC2=O)C |

Synonymes |

spirotryprostatin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.